molecular formula C20H28N2O3 B4282836 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid

Cat. No. B4282836
M. Wt: 344.4 g/mol
InChI Key: GGKQUWHCFDPPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, also known as PHCCC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid acts as a positive allosteric modulator of mGluR4, which leads to increased receptor activity. This, in turn, leads to the suppression of glutamate release and the reduction of neuronal excitability. 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has also been shown to enhance the activity of GABAergic interneurons, leading to increased inhibition in the brain.
Biochemical and Physiological Effects:
2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been shown to have a range of biochemical and physiological effects, including the reduction of anxiety-like behavior, the attenuation of cocaine-induced hyperactivity, and the modulation of synaptic plasticity in the hippocampus. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is its high potency and selectivity for mGluR4, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, one limitation is that its effects may be dependent on the specific experimental conditions, such as the dose and route of administration.

Future Directions

There are several future directions for research on 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid, including the investigation of its potential as a therapeutic agent for other neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid is a promising compound that has the potential to be developed into a therapeutic agent for various neurological disorders. Its high potency and selectivity for mGluR4 make it a valuable tool for studying the role of this receptor in the brain. However, further research is needed to fully understand its mechanisms of action and to optimize its pharmacokinetic properties for clinical use.

Scientific Research Applications

2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid has been studied extensively for its potential as a therapeutic agent for various neurological disorders, including anxiety, depression, and addiction. It has been shown to modulate the activity of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

2-[4-(2-phenylethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)22-14-12-21(13-15-22)11-10-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKQUWHCFDPPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
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2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid
Reactant of Route 6
2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid

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